molecular formula C18H24N2O8 B138335 2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester CAS No. 342794-46-1

2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester

Cat. No.: B138335
CAS No.: 342794-46-1
M. Wt: 396.4 g/mol
InChI Key: OZAOSBWMCLPZDA-UHFFFAOYSA-N
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Description

2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester is a complex organic compound that features a nitrobenzoic acid core with tert-butyloxycarbonyl (Boc) protected amino groups. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester involves the deprotection of Boc groups to reveal free amines, which can then participate in further chemical reactions. The nitro group can be reduced to an amino group, allowing for the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Ethyl Ester
  • 2-[Bis[(tert-butyloxy)carbonyl]amino]-4-nitrobenzoic Acid Methyl Ester
  • 2-[Bis[(tert-butyloxy)carbonyl]amino]-3-chlorobenzoic Acid Methyl Ester

Uniqueness

2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester is unique due to its specific combination of Boc-protected amino groups and a nitrobenzoic acid core. This combination provides stability and reactivity, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O8/c1-17(2,3)27-15(22)19(16(23)28-18(4,5)6)13-11(14(21)26-7)9-8-10-12(13)20(24)25/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAOSBWMCLPZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC=C1[N+](=O)[O-])C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463933
Record name methyl 2-(bis-(tert-butoxycarbonyl)amino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342794-46-1
Record name methyl 2-(bis-(tert-butoxycarbonyl)amino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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